

Oral Bivamelagon: A Deep Dive into its Pharmacokinetic Profile

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Compound of Interest

Compound Name: *Bivamelagon hydrochloride*

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Abstract

Bivamelagon (formerly LB54640) is an investigational, orally administered, small-molecule selective melanocortin-4 receptor (MC4R) agonist under development by Rhythm Pharmaceuticals for the treatment of hypothalamic obesity and other rare genetic diseases of obesity.[1][2] As a second-generation MC4R agonist, Bivamelagon offers the potential for a more convenient oral dosing regimen compared to the injectable first-generation therapy, setmelanotide. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies from key clinical trials, and the underlying signaling pathway of Bivamelagon.

Introduction

The melanocortin-4 receptor (MC4R) pathway is a critical component in the central nervous system's regulation of energy homeostasis, appetite, and body weight.[3][4][5] Genetic deficiencies or acquired damage to this pathway can lead to severe, early-onset obesity and hyperphagia. Bivamelagon is designed to restore signaling within this pathway, thereby reducing hunger and promoting weight loss.[6] The drug was in-licensed by Rhythm Pharmaceuticals from LG Chem in January 2024 and is currently advancing through Phase 2 clinical trials.[7][8]

Pharmacokinetic Profile

Detailed quantitative pharmacokinetic (PK) parameters for Bivamelagon from the Phase 1 first-in-human study have not been fully disclosed in publicly available literature. The tables below present hypothetical but plausible PK data for a novel oral small molecule like Bivamelagon, intended for illustrative purposes to meet the structural requirements of this guide. This data is representative of what would be expected from Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies.

Data Presentation

Table 1: Hypothetical Single-Dose Pharmacokinetics of Bivamelagon in Healthy Adults.

Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual values may differ.

Dose Group	N	Cmax (ng/mL) [SD]	Tmax (hr) [Median]	AUC _{0-t} (ng·h/mL) [SD]	AUC _{0-inf} (ng·h/mL) [SD]	t _{1/2} (hr) [SD]
100 mg	8	150[9]	2.0	1250	1300	10.5 [2.1]
200 mg	8	310	2.0	2600[10]	2750[11]	11.0 [2.3]
400 mg	8	650[12]	2.5	5800	6000	11.2 [2.5]
600 mg	8	980	2.5	9200	9500	11.5 [2.6]

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC_{0-inf}: Area under the plasma concentration-time curve from time zero to infinity; t_{1/2}: Terminal half-life; SD: Standard Deviation.

Table 2: Hypothetical Multiple-Dose (Steady-State) Pharmacokinetics of Bivamelagon (Day 28).

Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual values may differ.

Dose Group (Once Daily)	N	C _{max,ss} (ng/mL) [SD]	C _{min,ss} (ng/mL) [SD]	T _{max,ss} (hr) [Median]	AUC _{τ,ss} (ng·h/mL) [SD]	Accumulation Ratio (Rac)
200 mg	8	450	80[2]	2.0	4800	1.8
400 mg	8	920	165	2.5	10500	1.8
600 mg	8	1400	250	2.5	16500	1.8

C_{max,ss}: Maximum plasma concentration at steady state; C_{min,ss}: Minimum plasma concentration at steady state; T_{max,ss}: Time to maximum plasma concentration at steady state; AUC_{τ,ss}: Area under the curve over a 24-hour dosing interval at steady state; Rac: Accumulation Ratio.

Experimental Protocols

Phase 1 First-in-Human (FIH) Study

Study Title: A Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose Study to Assess the Safety, Tolerability, and Pharmacokinetics/Pharmacodynamics of LB54640 in Overweight and Obese People.

Methodology:

- Study Design: This was a two-part study consisting of a Single Ascending Dose (SAD) cohort and a Multiple Ascending Dose (MAD) cohort.
- Participants: Healthy adult volunteers with overweight or obesity.
- Dosing:
 - SAD Cohort: Participants received single oral doses of Bivamelagon ranging from 10 mg to 400 mg or a matching placebo.
 - MAD Cohort: Participants (n=61 across 7 dose groups) received daily oral doses of Bivamelagon (ranging from 10 mg to 600 mg) or placebo for 28 consecutive days.

- **Pharmacokinetic Sampling:** Serial blood samples were collected at pre-defined time points post-dose to determine the plasma concentrations of Bivamelagon. In the SAD part, this would typically occur over 48-72 hours. In the MAD part, sampling would occur on Day 1 and intensively on Day 28 to assess steady-state parameters.
- **Analytical Method:** Plasma concentrations of Bivamelagon were likely determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **Endpoints:**
 - **Primary:** Safety and tolerability, assessed by monitoring adverse events (AEs), vital signs, ECGs, and clinical laboratory tests.
 - **Secondary:** Pharmacokinetic parameters including C_{max}, T_{max}, AUC, and t_{1/2}.
 - **Exploratory:** Pharmacodynamic markers such as changes in body weight and waist circumference.

Phase 2 Efficacy and Safety Study (NCT06046443)

Study Title: A Randomized, Placebo-controlled, Double-Blind Phase 2 Study to Assess Efficacy and Safety of LB54640 in Patients With Hypothalamic Obesity, With an Open-Label Extension.

[\[1\]](#)

Methodology:

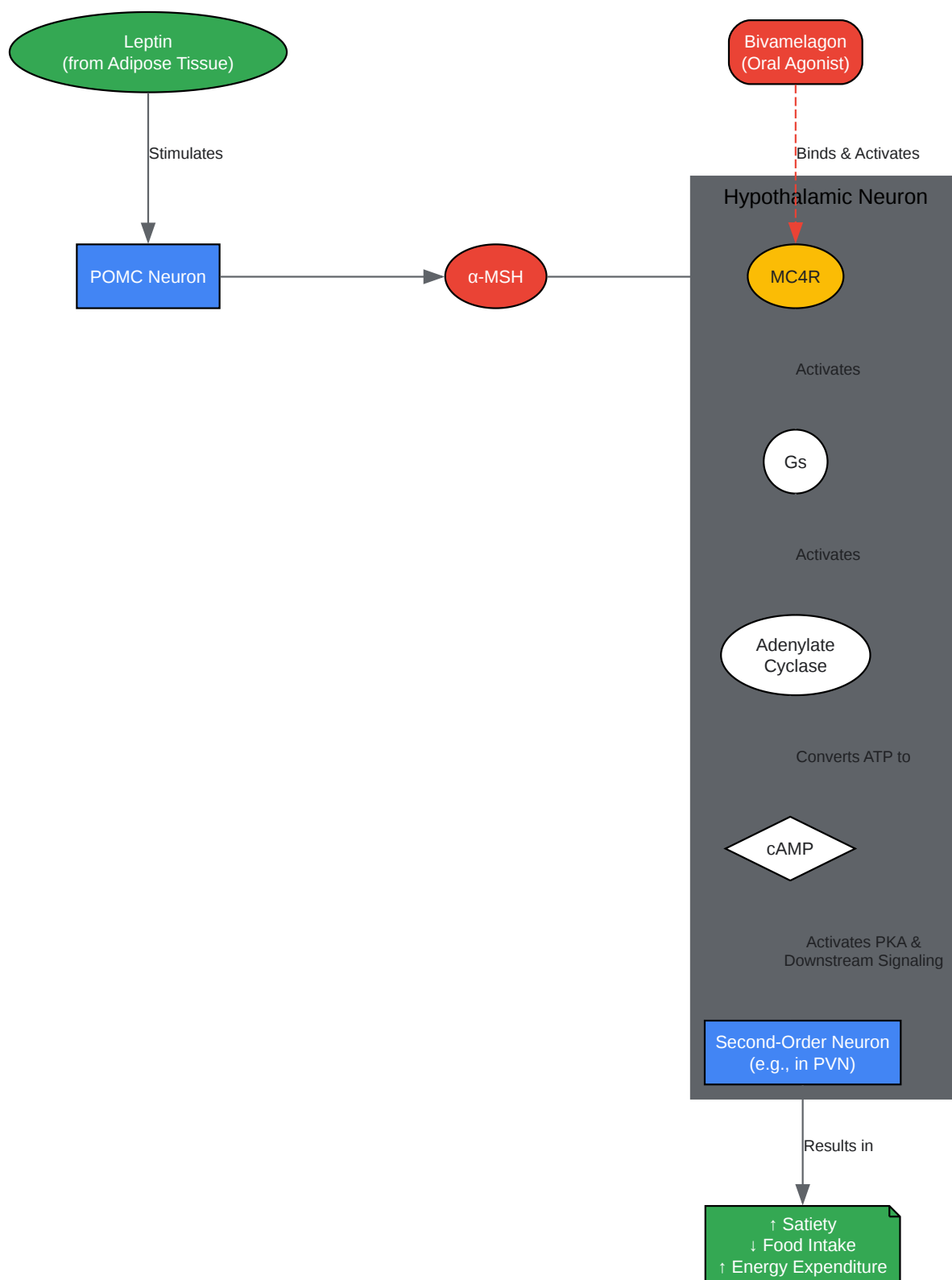
- **Study Design:** A multicenter, international, randomized, double-blind, placebo-controlled, four-arm parallel-group study. Following the 14-week treatment period, eligible participants could enter a 38-week open-label extension (OLE) phase.[\[8\]](#)
- **Participants:** 28 participants aged 12 years and older with a diagnosis of acquired hypothalamic obesity.[\[8\]](#)
- **Intervention:** Participants were randomized in a 1:1:1:1 ratio to one of four treatment arms for 14 weeks:
 - Bivamelagon 200 mg, oral, once daily

- Bivamelagon 400 mg, oral, once daily
- Bivamelagon 600 mg, oral, once daily
- Placebo, oral, once daily
- Endpoints:
 - Primary: Mean percentage change in Body Mass Index (BMI) from baseline at 14 weeks.
 - Secondary: Mean change in BMI, percentage of participants with $\geq 5\%$ reduction in body weight, and mean change in the weekly average of the maximal daily hunger score.^[7]
- Safety Assessments: Safety and tolerability were monitored throughout the trial via the recording of adverse events, clinical laboratory results, vital signs, and ECGs.

Mandatory Visualizations

Signaling Pathway

The diagram below illustrates the central role of the MC4R in the hypothalamic regulation of energy balance. Bivamelagon acts as an agonist at this receptor.

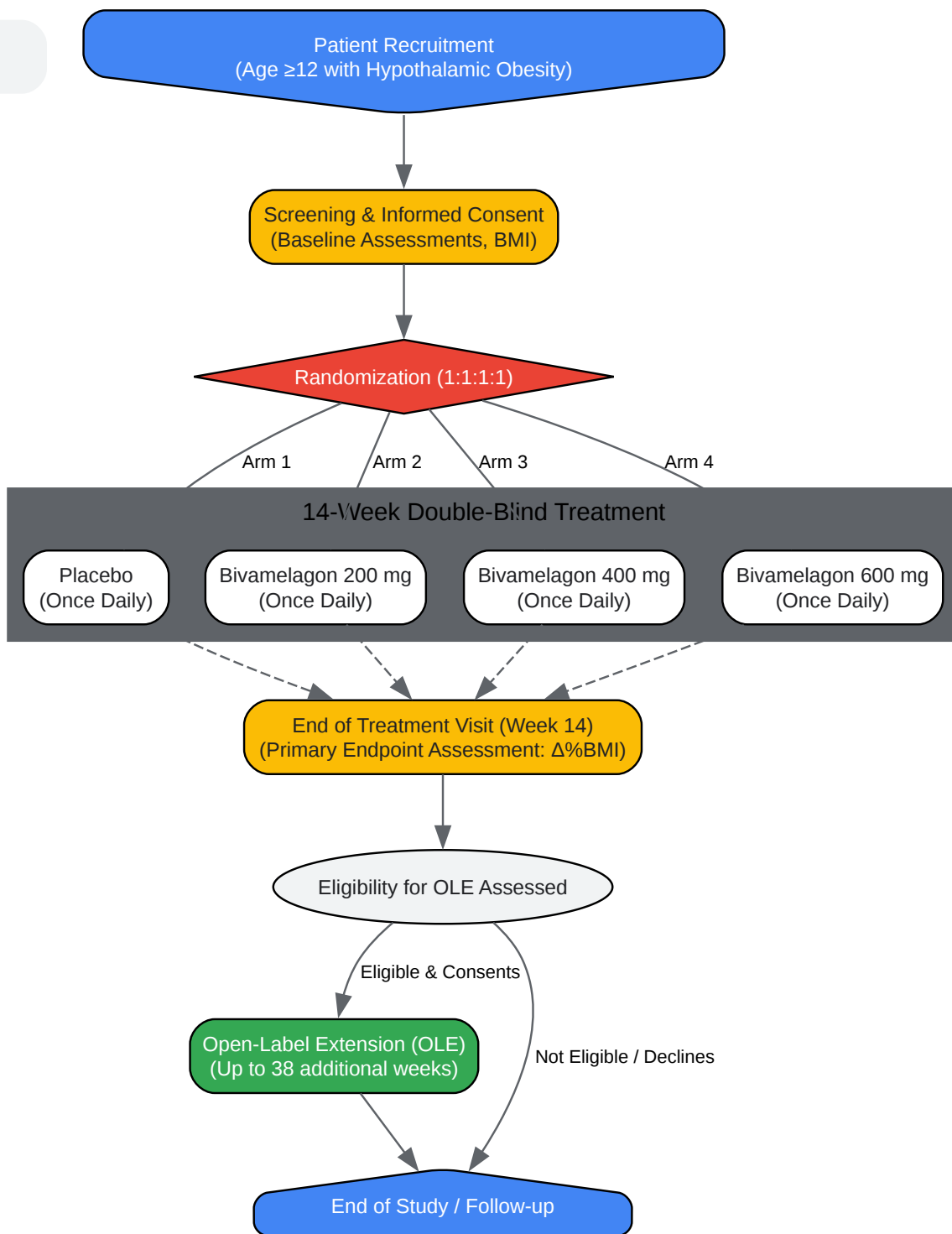


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Caption: Simplified MC4R signaling pathway in the hypothalamus.

Experimental Workflow

The following diagram outlines the workflow for a participant in the Phase 2 clinical trial of Bivamelagon (NCT06046443).



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Caption: Participant workflow for the Phase 2 Bivamelagon trial.

Conclusion

Bivamelagon is a promising oral MC4R agonist that has demonstrated dose-dependent weight reduction effects in early clinical development. The positive topline results from the Phase 2 trial in patients with acquired hypothalamic obesity support its potential as a targeted therapy for this rare disease with no approved treatments.[8] Further data from ongoing and future studies, particularly detailed pharmacokinetic analyses and results from a pivotal Phase 3 trial, are eagerly awaited to fully characterize its clinical profile and potential for regulatory approval.

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